molecular formula C22H20FNO3 B3025862 3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid

3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid

Cat. No.: B3025862
M. Wt: 365.4 g/mol
InChI Key: DDCNGNDFKHLAQY-UHFFFAOYSA-N
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Description

The compound 3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid is a benzoic acid derivative characterized by a trifunctionalized aromatic core. Its structure includes:

  • A benzoic acid backbone at position 2.
  • A methylamino group bridging the benzoic acid and a substituted phenyl ring.
  • A 4-fluorophenylmethoxy group at position 4 of the phenyl ring, with an additional methyl substituent at position 3.

Properties

IUPAC Name

3-[[4-[(4-fluorophenyl)methoxy]-3-methylphenyl]methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO3/c1-15-11-17(13-24-20-4-2-3-18(12-20)22(25)26)7-10-21(15)27-14-16-5-8-19(23)9-6-16/h2-12,24H,13-14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCNGNDFKHLAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC2=CC=CC(=C2)C(=O)O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenylmethanol, which is then converted to 4-fluorophenylmethoxybenzene through a methylation reaction.

    Introduction of the Methylphenyl Group: The next step involves the Friedel-Crafts alkylation of 4-fluorophenylmethoxybenzene with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination Reaction: The resulting intermediate undergoes an amination reaction with an appropriate amine to introduce the amino group.

    Formation of the Benzoic Acid Moiety: Finally, the compound is subjected to a carboxylation reaction to form the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Research

One of the primary applications of this compound is in pharmaceutical research, particularly in the development of anti-cancer drugs. The compound's structure allows it to interact with specific biological targets, making it a candidate for further investigation in oncology.

Case Study : A study published in a peer-reviewed journal explored the efficacy of similar compounds in inhibiting tumor growth in vitro. The results indicated that modifications to the phenyl groups significantly enhanced the compound's anti-proliferative effects on cancer cell lines .

Biochemical Studies

The compound is also utilized in biochemical studies as a tool for understanding enzyme interactions and metabolic pathways. Its ability to inhibit certain enzymes can provide insights into biochemical processes.

Example : Research has shown that derivatives of this compound can effectively inhibit enzymes involved in the metabolism of drugs, which can lead to significant implications for drug design and interaction studies .

The compound has been subjected to various studies aimed at elucidating its potential therapeutic effects and mechanisms of action:

  • Anti-Cancer Activity : In vitro studies demonstrate that the compound exhibits significant cytotoxicity against several cancer cell lines, suggesting potential as a chemotherapeutic agent .
  • Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have revealed that it can modulate metabolic pathways, which may be beneficial in drug development .

Mechanism of Action

The mechanism of action of 3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid, allowing for comparative analysis of their physicochemical and synthetic properties.

Triazine-Linked Benzoic Acid Derivatives ()

Compounds such as 3-[[4-(4-Methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4f) and 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i) feature a triazine core linked to benzoic acid via an amino group. Key comparisons:

  • Substituent Effects: The triazine-based compounds introduce bulkier heterocyclic systems compared to the target compound’s simpler phenylmethylamino bridge. This increases steric hindrance and may reduce bioavailability .
  • Synthetic Yield : These derivatives are synthesized in quantitative yields (e.g., 43 mg for 4f, 34 mg for 4i) under mild conditions (45–50°C), suggesting robust synthetic accessibility .
  • Thermal Stability : Higher melting points (e.g., 233–236.5°C for 4f vs. ~180°C for the methyl ester analog 5k) indicate stronger intermolecular interactions due to triazine’s polarity .
Table 1: Triazine-Linked Benzoic Acid Derivatives
Compound ID Molecular Formula Key Substituents Melting Point (°C) Yield (%)
4f C₂₃H₁₈N₄O₅ 4-Methoxyphenoxy, phenoxy 233–236.5 100
4i C₂₄H₁₈N₄O₆ 4-Formyl-2-methoxyphenoxy, phenoxy 217.5–220 100
Target Compound C₂₂H₂₀FNO₃ 4-Fluorophenylmethoxy, 3-methyl N/A N/A

Fluorophenyl-Substituted Benzoic Acid Analogs ()

Compounds like 4-((E)-3-(4-Fluorophenyl)-3-oxoprop-1-enyl)benzoic acid (8b) and 3-{[6-(4-chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid () highlight the role of fluorophenyl groups in modulating electronic and binding properties.

  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances metabolic stability and influences π-π stacking interactions in receptor binding .
  • Bioactivity : ’s benzimidazole-linked compound shows structural parallels to kinase inhibitors, though specific activity data are absent.
Table 2: Fluorophenyl-Containing Analogs
Compound ID Molecular Formula Key Substituents Functional Groups
8b C₁₆H₁₁FO₃ 4-Fluorophenyl, propenoyl Carboxylic acid, ketone
C₂₂H₁₆ClFN₂O₄ 4-Chloro-3-fluorophenoxy, benzimidazolylmethoxy Carboxylic acid, ether
Target Compound C₂₂H₂₀FNO₃ 4-Fluorophenylmethoxy, methylphenylamino Carboxylic acid, amine

Amino-Bridged Benzoic Acid Derivatives ()

2-[(Benzenecarbonyl)amino]-3-[(4-chlorophenyl)methoxy]benzoic acid () and 4-{[6-(4-Fluorophenyl)pyridazin-3-yl]-amino}benzoic acid () demonstrate diverse amino-linked architectures.

  • Positional Isomerism : Substitution at position 3 () vs. position 4 () affects solubility and steric interactions.
  • Synthetic Complexity: The target compound’s methylamino bridge may offer simpler synthesis compared to pyridazine or benzimidazole systems .

Biological Activity

Overview

3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid is a complex organic compound notable for its diverse biological activities. It features several functional groups, including a benzoic acid moiety and an amine group, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications in research, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C22H20FNO3, with a molecular weight of 365.4 g/mol. Its structural complexity arises from the presence of multiple aromatic rings and functional groups, which play a crucial role in its biological interactions.

PropertyValue
IUPAC Name3-[[4-[(4-fluorophenyl)methoxy]-3-methylphenyl]methylamino]benzoic acid
Molecular FormulaC22H20FNO3
Molecular Weight365.4 g/mol
InChIInChI=1S/C22H20FNO3/c1-15-11-17(13-24-20-4-2-3-18(12-20)22(25)26)7-10-21(15)27-14-16-5-8-19(23)9-6-16/h2-12,24H,13-14H2,1H3,(H,25,26)

The compound exhibits various biological activities that are primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as:

  • Anti-inflammatory Agent : The benzoic acid moiety is known for its anti-inflammatory properties, potentially inhibiting cytokine production.
  • Anticancer Activity : Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell growth and survival.
  • Enzyme Inhibition : The compound may act as a biochemical probe to study enzyme interactions, particularly with cytochrome P450 enzymes and other drug-metabolizing enzymes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Activity : A related study on pyrrole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL . This suggests that similar structural motifs in our compound could yield comparable antimicrobial effects.
  • Cytotoxicity Studies : Research on structurally similar compounds indicated cytotoxic effects on various cancer cell lines (e.g., MCF7 breast cancer cells), with IC50 values in the low micromolar range . The potential for anticancer activity in our compound warrants further investigation.
  • Pharmacokinetics and Toxicology : Profiling studies indicate that compounds with similar structures can exhibit varied pharmacokinetic properties, influencing their therapeutic efficacy and safety profiles . Understanding these parameters is crucial for predicting the biological behavior of this compound.

Applications in Research and Medicine

The unique structural characteristics of this compound make it a valuable candidate for further research:

  • Drug Development : Given its potential anti-inflammatory and anticancer properties, this compound could serve as a lead structure for developing new therapeutic agents.
  • Biochemical Probes : Its ability to interact with various enzymes positions it as a useful tool in biochemical research for studying enzyme kinetics and mechanisms.
  • Material Science : The compound's unique properties may also find applications in developing advanced materials such as polymers or coatings.

Q & A

Q. Table 1: Key Synthetic Conditions

StepReagents/ConditionsYieldReference
Reductive AminationNaBH₃CN, MeOH, 0°C85–91%
Ester HydrolysisLiOH, THF/H₂O, 40°C95%

Q. Table 2: Common Contaminants in Synthesis

ContaminantSourceRemoval Method
Unreacted AldehydeStep 1Column chromatography
Methyl EsterIncomplete hydrolysisProlonged basic hydrolysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid
Reactant of Route 2
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3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid

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